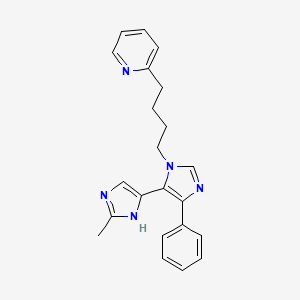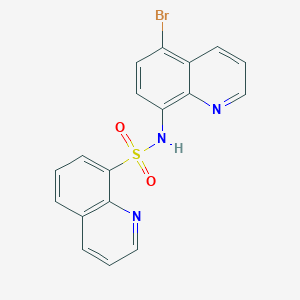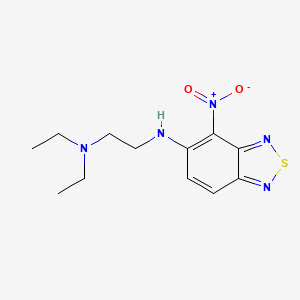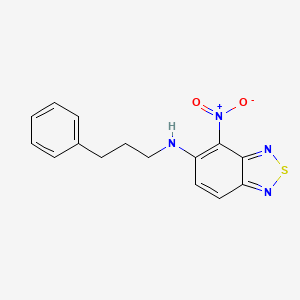
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole
Descripción general
Descripción
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole is a compound with a complex chemical structure. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole is complex and not fully understood. It is believed to modulate various cellular processes by interacting with specific molecular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a key role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The compound has also been shown to enhance the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have low toxicity and high stability, making it suitable for long-term studies. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of the compound is complex and not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole. One potential direction is to further investigate the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to study the compound's mechanism of action in more detail, with the goal of identifying specific molecular targets that can be modulated for therapeutic purposes. Finally, future research could focus on developing more effective synthesis methods for the compound, with the goal of improving its yield and purity.
Aplicaciones Científicas De Investigación
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has been used extensively in scientific research for its potential applications in the field of biochemistry and pharmacology. It has been studied for its ability to modulate various cellular processes, including gene expression, protein synthesis, and cell signaling. The compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
2-[4-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]butyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-17-24-15-20(26-17)22-21(18-9-3-2-4-10-18)25-16-27(22)14-8-6-12-19-11-5-7-13-23-19/h2-5,7,9-11,13,15-16H,6,8,12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYQMEUPCRCKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=C(N=CN2CCCCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825282.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-chlorophenyl)carbamate](/img/structure/B3825290.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-methylphenyl)carbamate](/img/structure/B3825293.png)
![1-methyl-2-[(phenoxyacetyl)amino]ethyl methylcarbamate](/img/structure/B3825299.png)
![ethyl (1,1-dimethyl-2-{[(methylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825306.png)
![ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825313.png)
![2-methyl-N,4-diphenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B3825327.png)


![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3825367.png)


![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)